molecular formula C21H17ClN4O2S B2449527 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1226429-41-9

2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2449527
CAS RN: 1226429-41-9
M. Wt: 424.9
InChI Key: BWIAAINIBFQDBO-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H17ClN4O2S and its molecular weight is 424.9. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

Several studies have focused on synthesizing derivatives of compounds similar to "2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide" and evaluating their antibacterial activity. For instance, Ramalingam et al. (2019) synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and found them to exhibit significant antibacterial activity, suggesting their potential as antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Anticonvulsant Activity

Aktürk et al. (2002) synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives and determined their anticonvulsant activity against seizures induced by maximal electroshock (MES). The study identified 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide as the most active compound, highlighting the therapeutic potential of these derivatives in epilepsy treatment (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Antitumor Activity

Research has also been conducted on the antitumor activity of similar compounds. Yurttaş et al. (2015) synthesized new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings and screened them for potential antitumor activity. Some compounds showed considerable anticancer activity against certain cancer cell lines, indicating the promise of these derivatives as antitumor agents (Yurttaş, Tay, & Demirayak, 2015).

Antioxidant Activity

Compounds synthesized from similar chemical structures have been evaluated for their antioxidant activity. For example, Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their anticancer activity along with selective cytotoxicity. One compound exhibited high selectivity and significant apoptosis percentage, suggesting its utility in developing anticancer therapies with antioxidant properties (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Structural and Molecular Studies

Studies have also focused on the structural and molecular aspects of similar compounds. For instance, Boechat et al. (2011) detailed the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, providing insights into their molecular interactions and potential applications in designing new compounds with specific biological activities (Boechat, Bastos, Maciel, Kover, Wardell, & Wardell, 2011).

properties

IUPAC Name

2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2S/c1-14-11-19(25-28-14)24-20(27)13-29-21-23-12-18(15-5-3-2-4-6-15)26(21)17-9-7-16(22)8-10-17/h2-12H,13H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIAAINIBFQDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

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